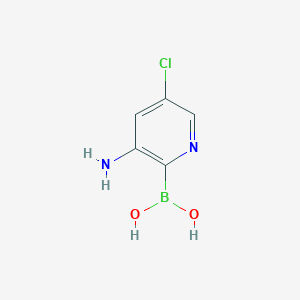
ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate is an organic compound belonging to the pyridine family It is characterized by a pyridinone ring structure with a hydroxy group at the 3-position and an ethyl ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with 3-hydroxy-2-pyridone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-pyridone derivatives.
Reduction: Formation of 3-hydroxy-2-pyridone derivatives.
Substitution: Formation of various substituted pyridone derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the pyridinone ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-pyridone: Lacks the ethyl ester group but shares the pyridinone core structure.
Ethyl 2-(3-oxo-2-pyridyl)acetate: Similar structure but with a ketone group instead of a hydroxy group.
2-Ethyl-3-hydroxy-4-pyridone: Similar structure with variations in the position of the ethyl and hydroxy groups.
Uniqueness
Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate is unique due to the presence of both the hydroxy and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and potential therapeutic uses.
Propriétés
IUPAC Name |
ethyl 2-(3-hydroxy-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-14-8(12)6-10-5-3-4-7(11)9(10)13/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSKVHCYVBXLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-methyl-2H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B3361993.png)

![3H-benzo[e]benzimidazol-2-amine](/img/structure/B3362002.png)
![Pyrrolidine, 1-[[(dimethoxymethyl)imino]methyl]-](/img/structure/B3362007.png)



![2-Methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3362039.png)

![3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B3362052.png)



